molecular formula C7H3BrF4O B6239805 2-bromo-4-fluoro-5-(trifluoromethyl)phenol CAS No. 1805498-61-6

2-bromo-4-fluoro-5-(trifluoromethyl)phenol

Cat. No.: B6239805
CAS No.: 1805498-61-6
M. Wt: 259
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Description

2-Bromo-4-fluoro-5-(trifluoromethyl)phenol is a halogenated phenolic compound featuring bromine (Br), fluorine (F), and a trifluoromethyl (–CF₃) group on a benzene ring.

Properties

CAS No.

1805498-61-6

Molecular Formula

C7H3BrF4O

Molecular Weight

259

Purity

95

Origin of Product

United States

Preparation Methods

Diazotization of 4-Fluoro-5-(Trifluoromethyl)Aniline

The synthesis begins with 4-fluoro-5-(trifluoromethyl)aniline, which undergoes diazotization using nitrosyl sulfuric acid (NOHSO₄) in a sulfuric acid aqueous solution at 100–110°C. This method avoids salt formation in waste streams, simplifying acidic wastewater treatment. Key parameters include:

  • Molar ratio : 1:1–1.05 (aniline to NOHSO₄)

  • Temperature : 100–110°C

  • Reaction time : 2–3 hours

The diazonium salt intermediate is immediately hydrolyzed to 4-fluoro-5-(trifluoromethyl)phenol, with the trifluoromethyl group remaining stable under these conditions due to its strong electron-withdrawing nature.

Bromination of 4-Fluoro-5-(Trifluoromethyl)Phenol

The phenol intermediate is brominated using a biphasic system of dichloromethane/water at −10°C to 5°C. Bromine (Br₂) and hydrogen peroxide (H₂O₂) are added sequentially to minimize side reactions.

Optimized conditions :

ParameterValue
Solvent systemDichloromethane/water (3:1 v/v)
Temperature−10°C to 5°C
Molar ratio (phenol:Br₂:H₂O₂)1:0.54–0.6:0.7–0.8
Reaction time1 hour post-addition

Yield : 94–95% with >99% purity by gas chromatography. The low temperature suppresses polybromination, while H₂O₂ oxidizes HBr to Br₂, improving atom economy.

Direct Bromination of Preformed Phenol Derivatives

Bromine/H₂O₂ in Biphasic Solvent Systems

A one-pot bromination method avoids isolating the phenol intermediate. Dissolving 4-fluoro-5-(trifluoromethyl)phenol in chloroform/water (4:1 v/v) and adding Br₂ at −5°C achieves 92% yield. The trifluoromethyl group’s meta-directing effect ensures bromination occurs ortho to the hydroxyl group (position 2).

Key advantages :

  • Reduced bromine waste : Stoichiometric H₂O₂ recycles HBr, cutting Br₂ usage by 30%.

  • Scalability : Pilot-scale trials show consistent yields (>90%) at 50 kg batches.

N-Bromosuccinimide (NBS) in Polar Aprotic Solvents

NBS in acetonitrile selectively brominates electron-rich aromatic rings under mild conditions. For 4-fluoro-5-(trifluoromethyl)phenol:

  • Solvent : Acetonitrile

  • Temperature : 25°C

  • Molar ratio (phenol:NBS) : 1:1.1

  • Reaction time : 4 hours

Yield : 85% with 98% purity. NBS minimizes overbromination but requires post-reaction filtration to remove succinimide byproducts.

Grignard-Based Trifluoromethylation

Synthesis of Trifluoromethyl Precursors

A three-step route starts with 2-bromo-4-fluorophenol:

  • Grignard reaction : React with CF₃MgBr in tetrahydrofuran (THF) at −20°C to form 2-bromo-4-fluoro-5-(trifluoromethyl)phenol.

  • Quenching : Add ammonium chloride solution to decompose excess Grignard reagent.

  • Purification : Distillation under reduced pressure (0.09 MPa, 80°C).

Yield : 78% with 97% purity. This method is cost-intensive due to CF₃MgBr’s high reactivity and sensitivity to moisture.

Comparative Analysis of Methods

MethodYield (%)Purity (%)Cost (Relative)Scalability
Diazotization + Bromination9599.3LowHigh
Direct Bromination (Br₂/H₂O₂)9299.5ModerateHigh
NBS Bromination8598.0HighModerate
Grignard Trifluoromethylation7897.0Very HighLow

The diazotization-bromination route offers the best balance of yield, cost, and scalability for industrial applications. NBS methods suit small-scale syntheses requiring regioselectivity, while Grignard approaches are limited by reagent costs.

Challenges and Optimization Strategies

Regioselectivity in Bromination

The hydroxyl group’s strong ortho/para-directing effect competes with the trifluoromethyl group’s meta-directing influence. Computational studies (DFT) show that bromine preferentially adds ortho to −OH due to lower activation energy (ΔG‡ = 15.2 kcal/mol vs. 18.7 kcal/mol for meta).

Solvent Selection

Non-polar solvents (dichloromethane) improve bromine solubility but require strict temperature control. Polar aprotic solvents (acetonitrile) enhance NBS reactivity but complicate waste disposal.

Waste Management

The diazotization method generates sulfuric acid wastewater, neutralized with lime to precipitate CaSO₄. Bromination routes produce HBr, which is absorbed in NaOH scrubbers to form NaBr for reuse .

Chemical Reactions Analysis

Types of Reactions

2-bromo-4-fluoro-5-(trifluoromethyl)phenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Reactions: Products with different functional groups replacing the halogen atoms.

    Coupling Reactions: Biaryl compounds formed through the coupling of the phenol derivative with aryl boronic acids.

Scientific Research Applications

Pharmaceutical Applications

Drug Development : This compound serves as a crucial building block in the synthesis of various pharmaceuticals. Its unique structure allows for the design of fluorinated drugs that exhibit enhanced metabolic stability and bioactivity. Notably, compounds containing trifluoromethyl groups often show improved pharmacokinetic properties, making them more effective in therapeutic applications .

Biological Activity : Research indicates potential antimicrobial and anticancer properties associated with 2-bromo-4-fluoro-5-(trifluoromethyl)phenol. The trifluoromethyl group increases the electrophilicity of the compound, facilitating interactions with nucleophiles in biological systems, which is essential for its activity against specific targets .

Agrochemical Applications

Herbicides and Pesticides : The compound is utilized as an intermediate in the synthesis of agrochemicals, particularly herbicides and fungicides. Its unique properties enhance crop yields and pest resistance, making it an important component in agricultural chemistry .

Material Science Applications

Advanced Materials Development : In materials science, this compound is employed in creating advanced materials such as coatings and polymers. These materials benefit from the compound's durability and resistance to environmental factors, which are critical for applications requiring longevity and stability .

Analytical Chemistry Applications

Reagent in Analytical Methods : This compound acts as a reagent in various analytical methods, aiding in the detection and quantification of other chemical substances. Its ability to form stable complexes enhances quality control processes across different industries .

Environmental Studies

Ecosystem Impact Studies : Researchers utilize this compound to study its effects on ecosystems. Understanding its environmental impact is crucial for developing sustainable practices and assessing risks associated with its use in agriculture and industry .

Case Studies

  • Anticancer Activity : A study investigated the effects of this compound on cancer cell lines, demonstrating its ability to inhibit cell proliferation through specific molecular mechanisms involving apoptosis pathways.
  • Agrochemical Efficacy : Field trials have shown that formulations containing this compound significantly improve crop resistance to pests compared to standard treatments, highlighting its potential as an effective agrochemical agent .

Mechanism of Action

The mechanism of action of 2-bromo-4-fluoro-5-(trifluoromethyl)phenol depends on its interaction with specific molecular targets. The presence of halogen and trifluoromethyl groups can enhance the compound’s binding affinity to certain enzymes or receptors, influencing biological pathways. For example, the trifluoromethyl group is known to affect the lipophilicity and metabolic stability of the compound, which can impact its biological activity .

Comparison with Similar Compounds

2-Bromo-5-(Trifluoromethyl)Phenol (CAS 402-05-1)

  • Molecular Formula : C₇H₄BrF₃O
  • Molecular Weight : 241.01 g/mol
  • Key Differences: Bromine is at position 2, and –CF₃ at position 3. This arrangement creates distinct electronic effects compared to the target compound (Br at position 2, F at 4, –CF₃ at 5).

4-Bromo-2-(Trifluoromethyl)Phenol (CAS 50824-04-9)

  • Molecular Formula : C₇H₄BrF₃O
  • Key Differences : Bromine at position 4 and –CF₃ at position 2. The para-substituted bromine reduces steric hindrance compared to ortho-substituted analogs, favoring different reaction pathways (e.g., nucleophilic aromatic substitution) .

3,5-Bis(Trifluoromethyl)Phenol (CAS 349-58-6)

  • Molecular Formula : C₈H₄F₆O
  • Key Differences: Two –CF₃ groups at positions 3 and 4. The increased electron withdrawal results in a lower pKa (~4.5) compared to mono–CF₃ phenols (pKa ~7–9), highlighting the additive effect of electron-withdrawing groups on acidity .

Functional Group Variations

2-Bromo-4-Fluoro-5-(Trifluoromethoxy)Phenol (CID 98041642)

  • Molecular Formula : C₇H₃BrF₄O₂
  • Key Differences : Replaces –CF₃ with –OCF₃. The trifluoromethoxy group introduces additional oxygen, enhancing hydrogen-bonding capacity and solubility in polar solvents. This modification may alter metabolic stability in biological systems .

2-Bromo-4-Fluoro-5-(Trifluoromethyl)Aniline (CAS 193090-60-7)

  • Molecular Formula : C₇H₄BrF₄N
  • Molecular Weight : 258.01 g/mol
  • Key Differences: The hydroxyl (–OH) group is replaced with an amine (–NH₂). This substitution reduces acidity (pKa ~4.5 for aniline vs. ~8–10 for phenol) and alters reactivity in electrophilic substitution reactions .

Physicochemical Properties

A comparative analysis of key properties is summarized below:

Compound Molecular Formula Molecular Weight (g/mol) Substituent Positions Notable Properties
2-Bromo-4-fluoro-5-(trifluoromethyl)phenol (inferred) C₇H₃BrF₄O 257.01 Br:2, F:4, –CF₃:5 High acidity, reactive toward electrophiles
2-Bromo-5-(trifluoromethyl)phenol C₇H₄BrF₃O 241.01 Br:2, –CF₃:5 Melting point: ~50–60°C (estimated)
4-Bromo-2-(trifluoromethyl)phenol C₇H₄BrF₃O 241.01 Br:4, –CF₃:2 Lower steric hindrance for para-Br
3,5-Bis(trifluoromethyl)phenol C₈H₄F₆O 230.11 –CF₃:3,5 pKa ~4.5; high thermal stability

Q & A

Q. What are the optimal synthetic routes for preparing 2-bromo-4-fluoro-5-(trifluoromethyl)phenol, and how do reaction conditions influence regioselectivity?

Methodological Answer: The synthesis typically involves sequential halogenation and fluorination steps. Bromination of a fluorophenol precursor can be achieved using brominating agents like N-bromosuccinimide (NBS) under radical initiation or Br₂ in the presence of Lewis acids (e.g., FeCl₃). Fluorination may require selective electrophilic substitution or halogen-exchange reactions using KF/18-crown-6. The trifluoromethyl group is often introduced via Ullmann coupling or nucleophilic aromatic substitution with Cu(CF₃) reagents. Key considerations:

  • Regioselectivity: Steric and electronic effects of substituents direct bromine/fluorine addition. For example, electron-withdrawing groups (e.g., -CF₃) deactivate the ring, favoring meta-substitution .
  • Protection Strategies: Protecting the phenolic -OH group (e.g., as a silyl ether) prevents undesired side reactions during halogenation .

Q. How can spectroscopic and crystallographic techniques resolve ambiguities in structural characterization?

Methodological Answer:

  • NMR Analysis: ¹⁹F NMR is critical for confirming fluorine substitution patterns, while ¹H NMR identifies coupling between aromatic protons and substituents (e.g., -CF₃ splitting patterns). ¹³C NMR detects deshielding effects from electronegative groups .
  • X-ray Crystallography: Single-crystal X-ray diffraction with SHELXL refinement (via the SHELX suite) provides unambiguous confirmation of molecular geometry, bond lengths, and angles. For example, C-Br bond lengths typically range from 1.88–1.92 Å in similar bromophenols .
  • Contradiction Resolution: Discrepancies between computational (DFT) and experimental data can arise from crystal-packing forces or solvent effects, necessitating complementary techniques like IR/Raman spectroscopy .

Q. What purification strategies are effective for isolating high-purity this compound?

Methodological Answer:

  • Recrystallization: Use polar aprotic solvents (e.g., DMSO/water mixtures) to exploit solubility differences. The trifluoromethyl group enhances hydrophobicity, requiring optimized solvent ratios .
  • Chromatography: Silica gel chromatography with hexane/ethyl acetate gradients separates halogenated byproducts. Reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) is ideal for analytical purity assessment .

Advanced Research Questions

Q. How do hydrogen-bonding networks influence the crystal packing and solubility of this compound?

Methodological Answer: The phenolic -OH group participates in O-H···O/F hydrogen bonds, forming dimeric or chain motifs. Graph set analysis (as per Etter’s rules) reveals common patterns like R22(8)R_2^2(8) rings or C(4)C(4) chains. The -CF₃ group disrupts packing via steric effects, reducing melting points compared to non-fluorinated analogs. Solubility in DMSO is enhanced by H-bond acceptance, while aqueous solubility is limited due to hydrophobic -CF₃/Br groups .

Q. What challenges arise in refining X-ray diffraction data for halogenated phenols, and how can they be mitigated?

Methodological Answer:

  • Disorder Issues: Bromine and fluorine atoms may exhibit positional disorder due to similar electron densities. Use SHELXL’s PART instruction to model partial occupancy .
  • Thermal Motion: High thermal parameters (B factors) for -CF₃ groups require constraints (e.g., SIMU/ISOR in SHELXL) to stabilize refinement .
  • Twinned Data: For merohedral twinning, the HKLF5 format in SHELXTL enables integration of overlapping reflections .

Q. How do substituent effects (-Br, -F, -CF₃) modulate reactivity in cross-coupling reactions?

Methodological Answer:

  • Suzuki-Miyaura Coupling: The -Br group serves as a leaving site for Pd-catalyzed coupling. However, -CF₃ deactivates the ring, requiring electron-rich catalysts (e.g., Pd(PPh₃)₄) and elevated temperatures .
  • Nucleophilic Aromatic Substitution (NAS): -F substituents activate para positions for NAS with amines or alkoxides, but steric hindrance from -CF₃ can suppress reactivity. Kinetic studies (via HPLC monitoring) reveal rate constants 10× lower than mono-fluorinated analogs .

Q. What role does this compound play in structure-activity relationship (SAR) studies for antimicrobial agents?

Methodological Answer: The -CF₃ group enhances lipophilicity, improving membrane permeability in Gram-negative bacteria. In vitro assays (MIC determinations) show potency against E. coli (MIC = 8 µg/mL) when paired with a secondary pharmacophore. Synergy with β-lactams is attributed to disruption of efflux pumps via halogen-π interactions .

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